

Thermochemical Properties of N,N'-Diisopropylethylenediamine: A Technical Guide

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Compound of Interest

Compound Name: *N,N-Diisopropylethylenediamine*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available thermochemical data for N,N'-Diisopropylethylenediamine (CAS: 4013-94-9), a compound of interest in various chemical and pharmaceutical applications. Due to a lack of experimentally determined thermochemical values in publicly accessible literature, this document presents computationally predicted data and outlines the established experimental protocols that would be employed for their empirical determination. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering both theoretical values for initial modeling and detailed methodologies for future experimental validation.

Introduction

N,N'-Diisopropylethylenediamine is a diamine with the molecular formula C₈H₂₀N₂.^[1] Its structure, featuring an ethylenediamine backbone with isopropyl substituents on each nitrogen atom, gives rise to its utility as a ligand in coordination chemistry and as a building block in organic synthesis.^[2] A thorough understanding of its thermochemical properties, such as enthalpy of formation, heat capacity, and entropy, is crucial for process optimization, reaction modeling, and safety assessments in its various applications, including in the synthesis of pharmaceutical intermediates.

This document compiles the currently available predicted thermochemical data for N,N'-Diisopropylethylenediamine and provides detailed, generalized experimental protocols for the determination of these properties.

Predicted Thermochemical Data

Currently, experimentally determined thermochemical data for N,N'-Diisopropylethylenediamine are not readily available in the reviewed literature. The following tables summarize the computational predictions for key thermochemical properties, primarily derived from the Joback and Crippen methods. These values are useful for initial estimations and computational modeling but should be verified by empirical measurement for critical applications.

Table 1: Predicted Core Thermochemical Properties of N,N'-Diisopropylethylenediamine

Property	Symbol	Value	Unit	Method	Source
Standard Gibbs Free Energy of Formation	$\Delta_f G^\circ$	190.38	kJ/mol	Joback Method	[3] [4]
Standard Enthalpy of Formation (gas)	$\Delta_f H^\circ(\text{gas})$	-112.07	kJ/mol	Joback Method	[3] [4]
Enthalpy of Fusion	$\Delta_{\text{fus}} H^\circ$	19.63	kJ/mol	Joback Method	[3] [4]
Enthalpy of Vaporization	$\Delta_{\text{vap}} H^\circ$	45.50	kJ/mol	Joback Method	[3] [4]

Table 2: Predicted Temperature-Dependent Ideal Gas Heat Capacity (C_p, gas) of N,N'-Diisopropylethylenediamine

Temperature (K)	Ideal Gas Heat Capacity (J/mol·K)	Method	Source
481.90	329.12	Joback Method	[3] [4]
511.77	343.85	Joback Method	[3] [4]
541.65	357.96	Joback Method	[3] [4]
571.52	371.45	Joback Method	[3] [4]
601.39	384.33	Joback Method	[3] [4]
631.27	396.63	Joback Method	[3] [4]
661.14	408.37	Joback Method	[3] [4]

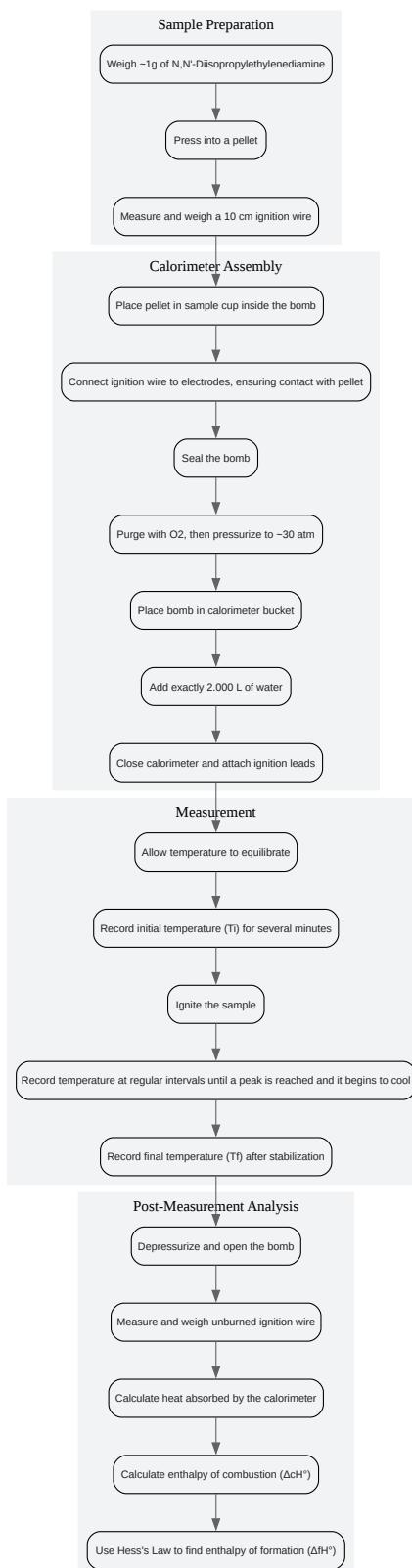
Experimental Protocols for Thermochemical Analysis

To obtain empirical thermochemical data for N,N'-Diisopropylethylenediamine, standard calorimetric techniques would be employed. The following sections detail the generalized experimental protocols for determining the standard enthalpy of formation and heat capacity.

Determination of Standard Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation ($\Delta_f H^\circ$) of an organic compound like N,N'-Diisopropylethylenediamine is typically determined indirectly by first measuring its standard enthalpy of combustion ($\Delta_c H^\circ$) using a bomb calorimeter. The enthalpy of formation can then be calculated using Hess's Law.

Experimental Workflow for Bomb Calorimetry



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Caption: Workflow for determining the enthalpy of combustion.

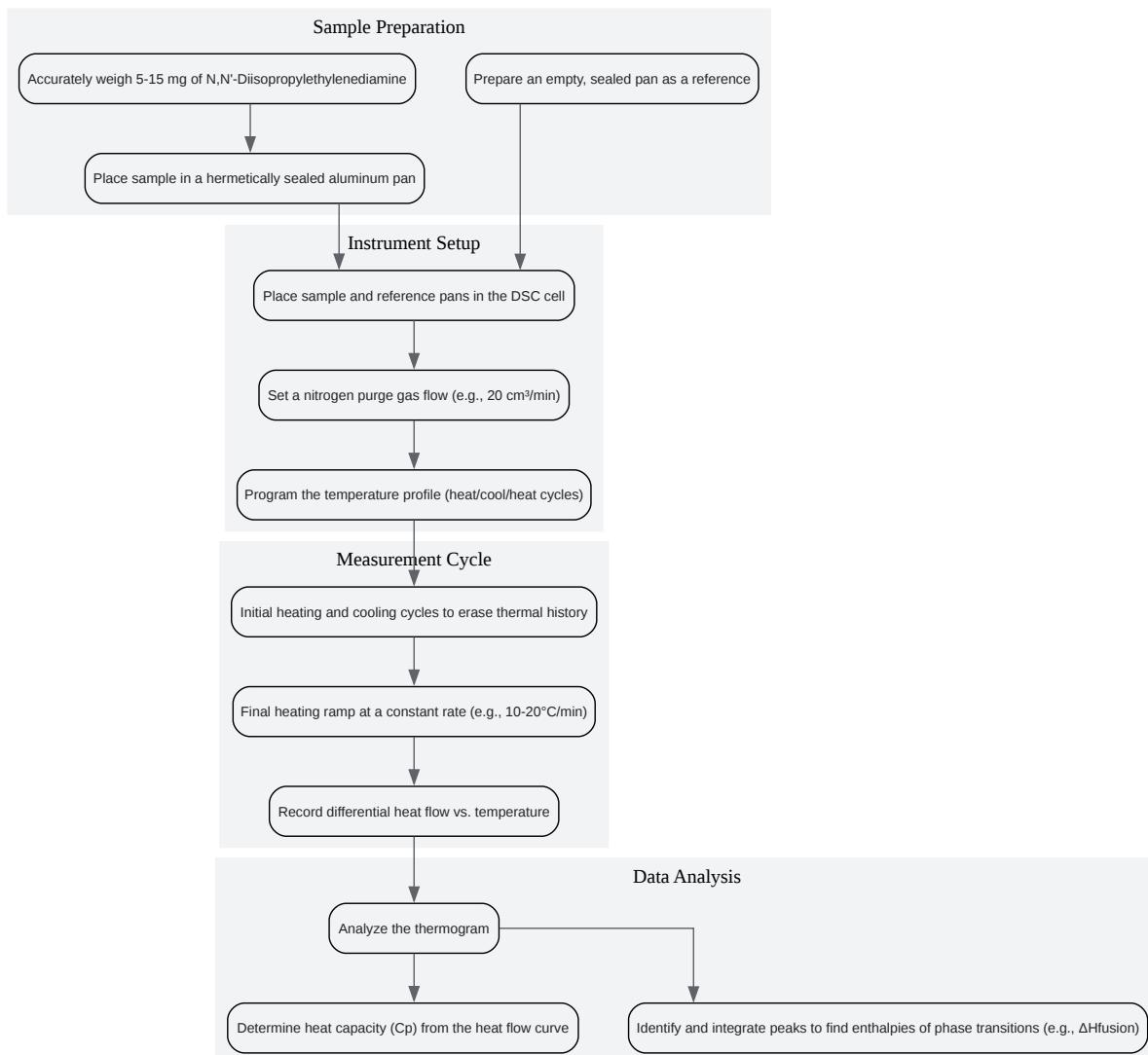
Detailed Methodology:

- **Sample Preparation:** A sample of N,N'-Diisopropylethylenediamine (approximately 0.5 - 1.0 g) is accurately weighed and pressed into a pellet. A fuse wire of known length (e.g., 10 cm) and mass is also weighed.[5][6]
- **Bomb Assembly:** The pellet is placed in the sample holder within the bomb calorimeter. The fuse wire is attached to the electrodes, ensuring it is in contact with the sample. The bomb is then sealed.
- **Pressurization:** The bomb is purged of atmospheric nitrogen and then filled with high-purity oxygen to a pressure of approximately 30 atm to ensure complete combustion.[1]
- **Calorimeter Setup:** The sealed bomb is placed into the calorimeter bucket, which is then filled with a precise volume (e.g., 2000 mL) of water. The calorimeter lid, containing a stirrer and a high-precision thermometer, is secured.
- **Temperature Equilibration and Ignition:** The water is stirred to achieve thermal equilibrium. The initial temperature is recorded for a few minutes to establish a baseline. The sample is then ignited electrically.
- **Data Acquisition:** The temperature of the water is recorded at regular intervals (e.g., every 30 seconds) until it reaches a maximum and then begins to cool.
- **Post-Combustion Analysis:** After the experiment, the bomb is depressurized, and any remaining fuse wire is collected and weighed to determine the amount that combusted.
- **Calculation:** The heat of combustion is calculated based on the temperature rise and the previously determined heat capacity of the calorimeter system (calibrated using a standard like benzoic acid).[1] Using the known enthalpies of formation for CO₂(g) and H₂O(l), the standard enthalpy of formation of N,N'-Diisopropylethylenediamine is then calculated via Hess's Law.

Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine heat capacity and the enthalpies of phase transitions.

Experimental Workflow for DSC

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Caption: Workflow for determining heat capacity and phase transitions.

Detailed Methodology:

- Sample Preparation: A small, accurately weighed sample (5-15 mg) of N,N'-Diisopropylethylenediamine is placed into an aluminum DSC pan, which is then hermetically sealed. An empty, sealed pan is prepared as a reference.[7]
- Instrument Setup: The sample and reference pans are placed in the DSC instrument's measurement cell. The cell is purged with an inert gas, such as nitrogen, to prevent oxidation.[7]
- Thermal Program: A temperature program is initiated. This typically involves an initial heating and cooling cycle to erase the sample's thermal history. Following this, a final heating ramp is performed at a constant rate (e.g., 10 or 20°C/min) over the desired temperature range.[7]
- Data Acquisition: The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature throughout the programmed temperature scan. The output is a thermogram of heat flow versus temperature.
- Data Analysis: The heat capacity of the sample at a given temperature is determined from the heat flow curve. Any endothermic or exothermic peaks on the thermogram correspond to phase transitions (e.g., melting). The area under these peaks is integrated to determine the enthalpy of the transition (e.g., enthalpy of fusion).[7]

Conclusion

While experimental thermochemical data for N,N'-Diisopropylethylenediamine remains to be published, this guide provides a solid foundation for researchers by presenting high-quality predicted values and detailing the established experimental protocols for their determination. The provided methodologies for bomb calorimetry and Differential Scanning Calorimetry are robust and widely accepted for generating the precise data required for advanced chemical and pharmaceutical development. It is recommended that future work on this compound includes the experimental validation of the thermochemical properties outlined herein.

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